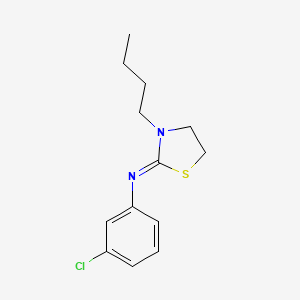
(2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-imine is a chemical compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a butyl group and a chlorophenyl group attached to the thiazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-imine typically involves the reaction of 3-chloroaniline with butyl isothiocyanate under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the thiazolidine ring. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
科学的研究の応用
(2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-imine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
(2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-one: Similar structure but with a carbonyl group instead of an imine.
(2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-thione: Similar structure but with a thiocarbonyl group instead of an imine.
(2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-amine: Similar structure but with an amine group instead of an imine.
Uniqueness
(2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
828914-21-2 |
|---|---|
分子式 |
C13H17ClN2S |
分子量 |
268.81 g/mol |
IUPAC名 |
3-butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C13H17ClN2S/c1-2-3-7-16-8-9-17-13(16)15-12-6-4-5-11(14)10-12/h4-6,10H,2-3,7-9H2,1H3 |
InChIキー |
SZAXRZJGOVCJIU-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCSC1=NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


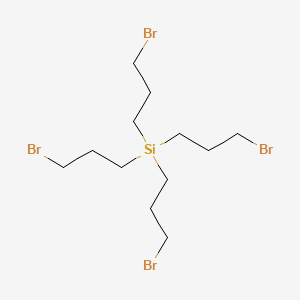

![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)


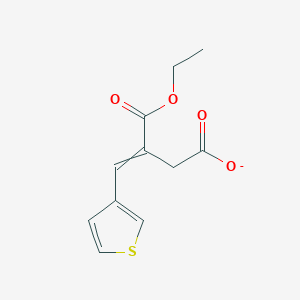
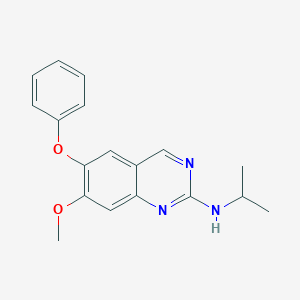
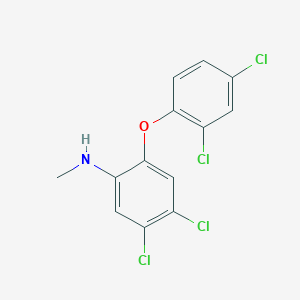
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
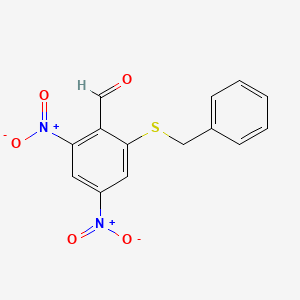

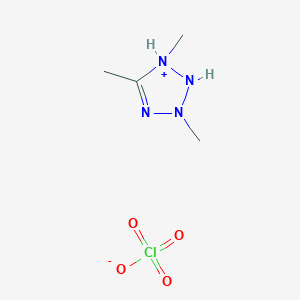
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)

